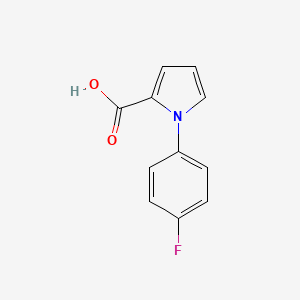

1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-8-3-5-9(6-4-8)13-7-1-2-10(13)11(14)15/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOQBALKYXZCAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the pyrrole ring. The general reaction conditions include heating the mixture under reflux with a solvent such as ethanol or acetic acid. After the reaction is complete, the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activities.

Scientific Research Applications

1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to its target, leading to increased biological activity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

5-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic Acid (Compound 139)

- Structure : Differs in the position of the fluorophenyl group (attached at pyrrole C5 instead of N1) .

- Synthesis : Prepared via cyclization reactions, yielding 80% product with NMR confirmation (δ 11.97 ppm for carboxylic proton) .

- Physicochemical Properties: Molecular weight 205.05 g/mol (C₁₁H₈FNO₂), lower than the target compound due to positional isomerism.

- Applications: Not explicitly stated, but pyrrole-carboxylic acids are often intermediates in drug synthesis .

1-Methyl-5-[4-(Trifluoromethyl)phenyl]pyrrole-2-carboxylic Acid

- Structure : Features a methyl group at N1 and a trifluoromethylphenyl group at C5 .

- Physicochemical Properties: Higher molecular weight (269.22 g/mol, C₁₃H₁₀F₃NO₂) and increased lipophilicity (logP ~3.5 estimated) due to the trifluoromethyl group .

- Applications: Used in medicinal chemistry for its enhanced metabolic stability compared to non-fluorinated analogs .

1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic Acid

- Structure : Chloro and methyl substituents on the phenyl ring instead of fluorine .

- Physicochemical Properties: Molecular weight 235.67 g/mol (C₁₂H₁₀ClNO₂), with a logP of 3.2, indicating moderate lipophilicity .

- Biological Relevance : Chlorine substituents may enhance binding to hydrophobic enzyme pockets compared to fluorine .

1-{N2-[(1S)-1-Carboxy-3-Cyclohexylpropyl]-L-Lysyl}-1H-pyrrole-2-carboxylic Acid (Compound 10)

- Structure : A peptidomimetic derivative with a lysyl side chain and cyclohexyl group .

- Synthesis : Hydrogenation with rhodium carbon yields 60% product (94.6% HPLC purity) .

- Applications : Identified as a pharmaceutical impurity (Ph. Eur Impurity-F), highlighting the importance of structural modifications in drug safety profiling .

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability, while chlorine increases lipophilicity and steric bulk .

- Positional Isomerism : N1-substitution (target compound) vs. C5-substitution (Compound 139) alters electronic distribution, affecting reactivity in coupling reactions .

Biological Activity

1-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique structure, which includes a fluorine atom on the phenyl ring and a carboxylic acid group on the pyrrole ring. This configuration contributes to its biological activity and makes it a subject of research in various fields, including medicinal chemistry, biochemistry, and pharmacology.

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity, while the carboxylic acid group can participate in hydrogen bonding, stabilizing interactions with target molecules. These interactions can modulate various biochemical pathways, leading to observed biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. For instance, compounds with similar structures have demonstrated significant inhibition against Pseudomonas aeruginosa, a pathogen known for its antibiotic resistance .

Anticancer Activity

Additionally, this compound has been investigated for its anticancer properties. It has shown potential in inhibiting cancer cell proliferation in vitro, suggesting that it could serve as a scaffold for designing new anticancer drugs. The structural modifications around the pyrrole ring may enhance its efficacy against specific cancer types .

Study on Antimicrobial Efficacy

A study published in Frontiers in Cellular and Infection Microbiology highlighted the efficacy of pyrrole derivatives against Pseudomonas aeruginosa. The results indicated that compounds similar to this compound significantly reduced biofilm formation and virulence factor production when combined with existing antibiotics like gentamicin .

| Concentration (mg/mL) | Biofilm Inhibition (%) | Survival Rate (%) |

|---|---|---|

| 0.50 | 45 | 70 |

| 0.75 | 60 | 80 |

| 1.00 | 75 | 90 |

Study on Anticancer Activity

Another research effort focused on the anticancer activity of pyrrole derivatives demonstrated that modifications at the 4-position of the phenyl ring significantly influenced cytotoxicity against cancer cell lines. The study reported that compounds with fluorinated phenyl groups exhibited enhanced activity compared to their non-fluorinated counterparts .

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions between 4-fluorophenylboronic acid and pyrrole precursors, followed by carboxylation at the 2-position. Cyclization strategies using tert-butyl esters or methyl carboxylates as intermediates are common, with final acidic hydrolysis yielding the carboxylic acid . Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), reaction temperature (80–100°C), and solvent polarity (e.g., THF/water mixtures). Monitoring intermediates via TLC or HPLC ensures stepwise progression .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for structural elucidation, confirming the fluorophenyl-pyrrole conformation and hydrogen-bonding patterns .

- Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆) identifies substituent positions (e.g., δ ~7.5 ppm for fluorophenyl protons; δ ~160 ppm for carboxylic carbon). FT-IR confirms the carboxyl C=O stretch (~1700 cm⁻¹) .

- Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 220.06) and detects impurities .

Q. What preliminary biological screening models are appropriate to assess its pharmacological potential?

In vitro assays include:

- Enzyme inhibition : Testing against kinases (e.g., EGFR) or cyclooxygenases using fluorogenic substrates .

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values . Structural analogs with fluorophenyl groups show enhanced membrane permeability, making this compound a candidate for lead optimization .

Advanced Research Questions

Q. How can structural modifications improve bioactivity or selectivity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrrole 4-position enhances metabolic stability. Conversely, methyl groups at the 3-position increase lipophilicity .

- Heterocycle replacement : Replacing pyrrole with pyrazole (as in FUB-PB-22 derivatives) alters target binding kinetics .

- Stereochemical control : Chiral resolution (e.g., via diastereomeric salt formation) optimizes enantiomeric activity, as seen in atropisomeric pyrrole derivatives .

Q. How should researchers resolve contradictory data in biological assays or synthetic yields?

Contradictions often arise from:

- Impurity profiles : Uncharacterized intermediates (e.g., tert-butyl esters) may persist, skewing bioactivity. Purify via preparative HPLC or column chromatography .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine) .

- Solvent effects : DMSO concentrations >1% can denature proteins; use lower volumes in cellular assays .

Q. What computational and experimental methods elucidate its mechanism of action?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like COX-2 (PDB: 5IKT) .

- Mutagenesis studies : Site-directed mutations in enzyme active sites (e.g., EGFR T790M) validate binding hypotheses .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate electronic structure with reactivity .

Q. What strategies assess pharmacokinetic properties, such as metabolic stability or bioavailability?

- In vitro models : Liver microsomal assays (human/rat) quantify metabolic half-life. CYP450 inhibition screening (e.g., CYP3A4) identifies drug-drug interaction risks .

- Permeability assays : Caco-2 cell monolayers predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration measures unbound fraction for dose adjustment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.